molecular formula C22H21N3O6 B6562865 N-(2-{7-ethoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1091101-79-9

N-(2-{7-ethoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B6562865
CAS RN: 1091101-79-9
M. Wt: 423.4 g/mol
InChI Key: OVTYPHKZQJUFQG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyrido[1,2-a]pyrazine ring structure . This type of structure is common in many heterocyclic compounds, which are known for their broad range of chemical and biological properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as imidazole derivatives, are often synthesized through reactions involving glyoxal and ammonia .


Molecular Structure Analysis

The compound likely contains a pyrido[1,2-a]pyrazine ring structure, which is a type of heterocyclic compound . Heterocyclic compounds are characterized by a ring structure that contains at least two different elements. In this case, the ring likely contains carbon and nitrogen atoms .

Future Directions

The development of new drugs often involves the synthesis and study of complex organic compounds like this one. Future research could involve studying the biological activity of this compound and its potential uses in medicine .

properties

IUPAC Name

N-[2-(7-ethoxy-1,8-dioxo-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]-4-oxochromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6/c1-2-30-20-13-25-10-9-24(22(29)15(25)11-17(20)27)8-7-23-21(28)19-12-16(26)14-5-3-4-6-18(14)31-19/h3-6,11-13H,2,7-10H2,1H3,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTYPHKZQJUFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN2CCN(C(=O)C2=CC1=O)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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